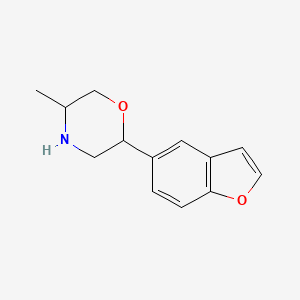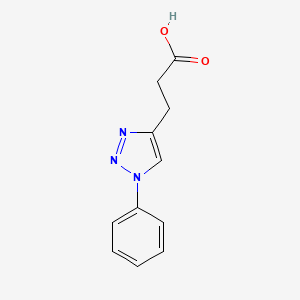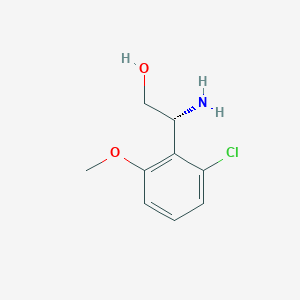
(2R)-2-amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol is a chiral compound with significant interest in various fields of scientific research. This compound features an amino group, a chloro-substituted aromatic ring, and a methoxy group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The resulting alcohol undergoes amination with an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions to introduce the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) to facilitate the reduction step.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Utilizing techniques such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to remove the chloro group or modify the aromatic ring.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or modified aromatic compounds.
Substitution: Formation of various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(2R)-2-amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of (2R)-2-amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways, to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-amino-2-(2-chloro-4-methoxyphenyl)ethan-1-ol: Similar structure but with a different position of the methoxy group.
(2R)-2-amino-2-(2-chloro-6-ethoxyphenyl)ethan-1-ol: Similar structure but with an ethoxy group instead of a methoxy group.
(2R)-2-amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
(2R)-2-amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C9H12ClNO2 |
|---|---|
Molekulargewicht |
201.65 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(2-chloro-6-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO2/c1-13-8-4-2-3-6(10)9(8)7(11)5-12/h2-4,7,12H,5,11H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
PCQWDMRBYANUNC-ZETCQYMHSA-N |
Isomerische SMILES |
COC1=C(C(=CC=C1)Cl)[C@H](CO)N |
Kanonische SMILES |
COC1=C(C(=CC=C1)Cl)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13559710.png)
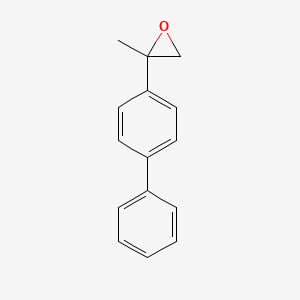
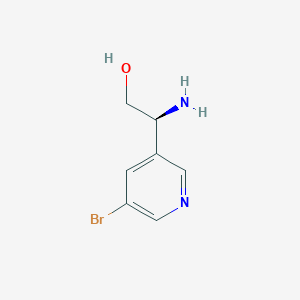
![rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide](/img/structure/B13559732.png)
![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13559747.png)
![3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid](/img/structure/B13559752.png)

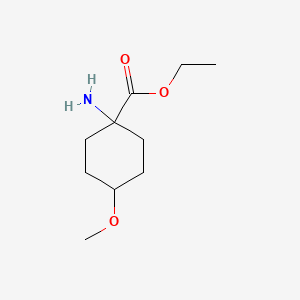
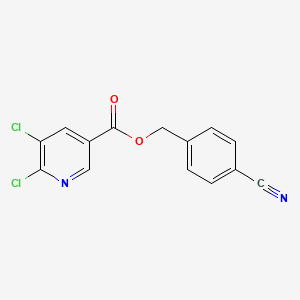
![3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B13559765.png)
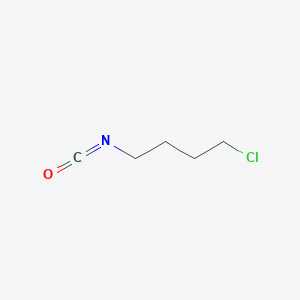
![2-[4-(Trifluoromethylthio)phenyl]-2-propanol](/img/structure/B13559772.png)
